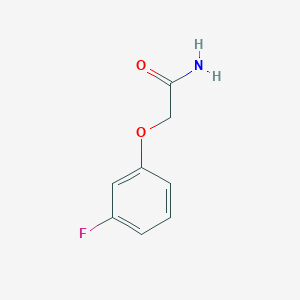

2-(3-Fluorophenoxy)acetamide

Description

2-(3-Fluorophenoxy)acetamide is an acetamide derivative featuring a fluorophenoxy group attached to the acetamide backbone at the 3-position of the aromatic ring. This compound belongs to a broader class of phenoxy acetamides, which are studied for their diverse pharmacological and chemical properties. For example, similar compounds like 2-(2-formylphenoxy)acetamide are synthesized via reactions between chloroacetamide and substituted phenols in the presence of a base like K₂CO₃ . The fluorine substituent in the 3-position likely enhances metabolic stability and influences electronic effects, making it a candidate for further pharmaceutical exploration.

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

2-(3-fluorophenoxy)acetamide |

InChI |

InChI=1S/C8H8FNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) |

InChI Key |

AEODCNSOCKJHJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The 3-fluoro and 4-fluoro isomers (e.g., 2-(4-Fluorophenoxy)acetamide) exhibit distinct electronic and steric profiles.

Functional Group Effects :

- Hydroxyl vs. Fluorine : N-(2-Hydroxyphenyl)acetamide () lacks the fluorine atom but contains a hydroxyl group, increasing polarity and hydrogen-bonding capacity, which impacts solubility and metabolic pathways.

- Chloro vs. Fluoro : The chloroethyl derivative () introduces a larger halogen and an ethyl chain, enhancing lipophilicity and possibly extending half-life in vivo.

Synthetic Challenges: Misidentification of isomers, as noted in , underscores the importance of precise characterization techniques (e.g., NMR, HRMS) to distinguish between ortho-, meta-, and para-substituted analogs.

Pharmacological and Chemical Activity

- The fluorine atom in this compound may similarly enhance cytotoxicity by modulating electron-withdrawing effects .

- Metabolic Stability: The sulfate conjugate of 2-(3-hydroxyphenyl)acetamide () highlights the role of phase II metabolism in acetamide derivatives, suggesting that this compound could undergo similar conjugation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.